4-Bromo-2-benzothiazolecarboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-Bromobenzo[D]thiazole-2-carboxylic acid were not found, there are general synthetic pathways for benzothiazole derivatives. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 4-Bromobenzo[D]thiazole-2-carboxylic acid involves a benzothiazole ring with a bromine atom at the 4th position and a carboxylic acid group at the 2nd position . The InChI code is 1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) .Chemical Reactions Analysis
Benzothiazole derivatives, including 4-Bromobenzo[D]thiazole-2-carboxylic acid, can participate in various chemical reactions. For instance, they can undergo aromatic nucleophilic substitution reactions and cross-coupling reactions .Physical and Chemical Properties Analysis
4-Bromobenzo[D]thiazole-2-carboxylic acid is a grey solid . The bromine substituent exhibits electron acceptor properties and significantly increases the electron affinity values .Scientific Research Applications
Antimicrobial Compound Development
4-Bromobenzo[d]thiazole-2-carboxylic acid derivatives have been explored for their potential in creating new antimicrobial agents. Deep et al. (2014) synthesized novel 4-thiazolidinone derivatives from biphenyl-4-carboxylic acid, demonstrating significant biological activity against a range of microbial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Notably, compounds 4g and 4i exhibited the most potent antimicrobial effects (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Corrosion Inhibition for Steel
4-Bromobenzo[d]thiazole-2-carboxylic acid derivatives have also been assessed for their effectiveness as corrosion inhibitors. Obot et al. (2016) conducted Density Functional Theory (DFT) and Monte Carlo simulations on Schiff bases derived from 4-bromobenzo[d]thiazole-2-carboxylic acid, evaluating their inhibition performance on steel in an acid medium. The theoretical data obtained closely matched experimental results, highlighting the potential of these compounds in protecting against steel corrosion (Obot, Kaya, Kaya, & Tüzün, 2016).
Studies on Non-covalent Interactions
The role of 4-Bromobenzo[d]thiazole-2-carboxylic acid in binding with carboxylic acid derivatives has been a subject of research to understand its applications in materials science. Jin et al. (2012) prepared anhydrous and hydrated multicomponent organic acid–base adducts using 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids, such as p-nitrobenzoic acid and terephthalic acid. This research offers insights into the non-covalent interactions critical for designing molecular assemblies and materials (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as dna gyrase, topoisomerase iv, and tryptophanyl-trna synthetase . These targets play crucial roles in bacterial DNA replication, transcription, and protein synthesis, respectively .
Mode of Action
Thiazole derivatives are known to interfere with diverse bacterial targets . For instance, they can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and transcription . This inhibition can lead to the cessation of these processes, thereby inhibiting bacterial growth .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, including those involved in dna replication, transcription, and protein synthesis . The inhibition of these pathways can lead to downstream effects such as the disruption of bacterial growth and proliferation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of 4-Bromobenzo[D]thiazole-2-carboxylic acid.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromobenzo[D]thiazole-2-carboxylic acid. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
4-Bromobenzo[D]thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV . These interactions disrupt the normal functioning of bacterial cells, leading to their death. Additionally, 4-Bromobenzo[D]thiazole-2-carboxylic acid can bind to proteins involved in cell signaling pathways, altering their activity and affecting cellular responses .
Cellular Effects
The effects of 4-Bromobenzo[D]thiazole-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromobenzo[D]thiazole-2-carboxylic acid can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-Bromobenzo[D]thiazole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of DNA gyrase and topoisomerase IV by binding to their active sites, preventing the replication of bacterial DNA . Additionally, 4-Bromobenzo[D]thiazole-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzo[D]thiazole-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromobenzo[D]thiazole-2-carboxylic acid remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological activities, which can affect the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 4-Bromobenzo[D]thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Bromobenzo[D]thiazole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Bromobenzo[D]thiazole-2-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of 4-Bromobenzo[D]thiazole-2-carboxylic acid within tissues also determines its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Bromobenzo[D]thiazole-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
4-bromo-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKGFAPPOURYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283466 | |
Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-21-7 | |
Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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